molecular formula C7H10N4O2 B596346 Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1211538-23-6

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B596346
CAS No.: 1211538-23-6
M. Wt: 182.183
InChI Key: ZIEQUTOURNCFKF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

Signal (δ, ppm) Assignment
3.72 (s, 3H) Methyl ester (COOCH₃)
3.45–3.60 (m, 4H) Methylene protons (N–CH₂–CH₂–N)
8.25 (s, 1H) Triazole C–H

¹³C NMR (126 MHz, DMSO-d₆) :

Signal (δ, ppm) Assignment
165.2 Ester carbonyl (C=O)
147.8 Triazole C3
52.1 Methyl ester (OCH₃)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1720 ν(C=O) of ester
1220, 1105 ν(C–O) of ester
1550 ν(C=N) in triazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 265 nm (π→π* transitions in the triazole ring) .

Mass Spectrometry (MS)

m/z Fragment
182.1 [M]⁺ (molecular ion)
150.0 [M – OCH₃]⁺
122.1 [C₅H₆N₄]⁺ (triazolopyrazine core)

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQUTOURNCFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,5,6,7-Tetrahydro-[1,5-a]Pyrazine

The saturated pyrazine ring is synthesized through hydrogenation or reductive amination. For example, a 2010 patent describes the reduction of a thiazolo[5,4-c]pyridine derivative using catalytic hydrogenation (H₂, Pd/C) to yield 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Adapting this to pyrazine systems would involve:

  • Starting Material : 2-Chloropyrazine or analogous halogenated precursor.

  • Reduction : Hydrogen gas (1–3 atm) with Raney Nickel at 50–80°C for 12–24 hours.

  • Isolation : Filtration and solvent removal under reduced pressure.

Triazole Ring Formation

The triazole moiety is introduced via [3+2] cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC). A 2007 patent demonstrates triazolo[1,5-a]pyrazine synthesis using nitrile imines generated in situ from hydrazonoyl chlorides. For the target compound:

  • Reagents : Methyl propiolate (for carboxylate group) and an azide precursor.

  • Conditions : CuI (10 mol%), DMF, 80°C, 8–12 hours.

  • Workup : Extraction with ethyl acetate and silica gel chromatography.

Cyanation-Hydrolysis Route

A patented route for analogous compounds involves cyanation followed by hydrolysis (Figure 1):

Step 1: Cyanation

  • Substrate : Halogenated pyrazine intermediate (e.g., 3-bromo-4,5,6,7-tetrahydro-[1,5-a]pyrazine).

  • Cyanating Agent : Potassium cyanide (1.5 equivalents) in N,N-dimethylacetamide.

  • Conditions : 140–160°C, 13–20 hours under nitrogen.

  • Isolation : Quenching with aqueous NaHCO₃, extraction with toluene, and HCl salt formation.

Step 2: Hydrolysis

  • Substrate : Cyanated intermediate.

  • Reagents : Lithium hydroxide in ethanol/water (3:1).

  • Conditions : 40–70°C, 5–10 hours.

  • Esterification : Treatment with methanol and HCl gas to yield the methyl ester.

Solvent and Catalyst Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates in cyclization steps, while toluene improves extraction efficiency for intermediates.

Table 2: Solvent Impact on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
N,N-Dimethylacetamide186895
Toluene245288
Ethanol304582

Catalytic Systems

Copper catalysts (CuI, CuBr) are critical for triazole formation, with ligand-free systems favoring simpler workups.

Purification and Characterization

Acidic Salt Formation

Crude products are often converted to hydrochloride salts for stability. For example, treatment with concentrated HCl in diethyl ether yields crystalline solids amenable to recrystallization.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 3.72 (s, 3H, COOCH₃), 3.50–3.20 (m, 4H, pyrazine CH₂), 2.90–2.70 (m, 2H, triazole CH₂).

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Industrial-Scale Considerations

A 2010 patent highlights scalability challenges and solutions:

  • Batch Size : Up to 50 kg with consistent yields (65–70%).

  • Safety : H302/H332 hazards necessitate closed-system processing and PPE .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of key structural derivatives and their properties:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Biological Activity/Application References
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate C₇H₈N₄O₃ 196.16 Methyl ester at C3 Precursor for drug candidates, synthetic intermediate
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride (1:1) C₆H₁₁ClN₄O 190.63 Hydroxymethyl at C3, hydrochloride salt Not specified; likely intermediate
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide C₆H₉N₅O 167.17 Carboxamide at C3 Antidiabetic activity, pharmaceutical intermediate
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine dihydrochloride C₅H₉Cl₂N₄ 195.06 Unsubstituted core, dihydrochloride Building block for drug discovery

Key Observations :

  • Substituent Impact : The methyl ester group in the target compound enhances its reactivity for further derivatization (e.g., hydrolysis to carboxylic acids or amidation). In contrast, the carboxamide derivative (C₆H₉N₅O) is directly bioactive, demonstrating antidiabetic properties .
  • Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility due to ionic character, making them favorable for formulation.
  • Synthetic Utility : The unsubstituted dihydrochloride derivative serves as a versatile scaffold for introducing diverse functional groups .

Comparison :

  • The target compound’s hydrogenation method is more efficient than multi-step approaches for analogues (e.g., carboxamide synthesis).
  • Click chemistry (azide-alkyne cycloaddition) enables rapid diversification but requires specialized precursors .

Activity Trends :

  • Bioactivity is highly substituent-dependent. Polar groups (e.g., carboxamide) enhance target engagement, while ester groups favor prodrug strategies.

Physicochemical Properties

Property Target Compound Carboxamide Derivative Dihydrochloride Salt
Melting Point 220–228°C Not reported Not reported
Solubility Low (ester group) Moderate (amide polarity) High (ionic form)
Stability Stable under inert conditions Hydrolysis-prone (amide) Hygroscopic (salt form)

Biological Activity

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS No. 1211538-23-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and applications based on diverse research findings.

  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1211538-23-6
  • Storage Conditions : Keep in a dark place at 2-8°C .

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a related compound demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC₅₀ values of 0.83 µM for A549 and 0.15 µM for MCF-7 cells . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in similar contexts.

Antimicrobial Activity

Triazole derivatives have been explored for their antimicrobial properties. Compounds within this class have shown broad-spectrum antibacterial and antimycobacterial activities. For example, certain derivatives have been noted for their effectiveness against resistant strains of bacteria and mycobacteria . Although specific studies on this compound are not extensively documented in current literature, the presence of the triazole ring often correlates with enhanced antimicrobial properties.

P2X7 Receptor Antagonism

Recent advancements in drug discovery have identified triazolo derivatives as potential antagonists for the P2X7 receptor. This receptor plays a crucial role in inflammatory responses and pain signaling. Compounds derived from similar scaffolds have shown promising results in preclinical studies targeting mood disorders and chronic pain management . Given the structural characteristics of this compound, it may exhibit similar antagonistic properties.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. Research indicates that substituents at specific positions on the triazole ring can significantly enhance or diminish activity against targeted biological pathways. For instance:

  • Electron-withdrawing groups generally increase antibacterial activity.
  • Alkyl substitutions can modify solubility and bioavailability.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

StudyCompound TestedActivityIC₅₀ Values
Compound 22iAntitumorA549: 0.83 µM
MCF-7: 0.15 µM
HeLa: 2.85 µM
P2X7 AntagonistsPain ManagementED₅₀ values: 0.06 mg/kg
(in vivo)

These findings underscore the potential therapeutic applications of compounds related to this compound.

Q & A

Q. What are the established synthetic methodologies for Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate, and how do their reaction conditions compare?

Methodological Answer: The compound is synthesized via several strategies:

  • Ugi–Huisgen Tandem Reaction : Combines Meerwein arylation with azide intermediates. Typical conditions include methanol (20–30 min, rt) and toluene (reflux, 24 h), yielding derivatives with aryl substituents .
  • One-Pot Palladium-Copper Catalysis : Rapid synthesis under mild conditions (e.g., Pd/Cu catalysts, ambient temperature) for regioselective aryl substitution .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, often used in solid-phase peptide synthesis .

Comparison Table:

MethodCatalysts/SolventsTimeYield (%)Key AdvantageReference
Ugi–Huisgen TandemNone (MeOH/PhMe)24 h83Broad substrate scope
Pd-Cu CatalysisPd/Cu, toluene<24 h70–90Rapid, regioselective
CuAACCu(I), polar solvents12–24 h>95High purity, no chromatography

Q. What biological targets have been associated with this compound, and what experimental evidence supports these activities?

Methodological Answer: The compound exhibits activity against:

  • BACE1 (β-secretase) : Inhibits amyloid-β production in Alzheimer’s models, validated via enzymatic assays .
  • Sigma Receptors : Modulates neuroprotective pathways, tested in receptor-binding assays .
  • Antitumor Activity : Shows cytotoxicity in renal cancer (UO-31 cell line, GP = 81.85%) via NCI screening .

Biological Targets Table:

TargetAssay TypeActivity/ResultReference
BACE1Enzymatic inhibitionIC₅₀ < 1 µM
Sigma ReceptorsRadioligand bindingKi ≈ 50 nM
Renal Cancer (UO-31)NCI 60-cell line screenGrowth inhibition (81.85%)

Q. How is click chemistry utilized in the synthesis of triazolo[1,5-a]pyrazine derivatives?

Methodological Answer: Click chemistry (CuAAC) enables efficient triazole ring formation:

  • Intramolecular Cyclization : Azide-alkyne pairs form the triazole core without purification, as seen in chiral syntheses from α-amino acids .
  • Solid-Phase Synthesis : Used for peptide conjugates, ensuring regioselectivity and high yields (>95%) .

Advanced Questions

Q. What strategies achieve enantioselective synthesis of this compound from α-amino acid precursors?

Methodological Answer: Chiral derivatives are synthesized via:

  • Intramolecular Click Reactions : α-Amino acids (e.g., proline derivatives) undergo cyclization without chromatography, yielding enantiopure products .
  • Constrained Cyclization : Amino acid side chains direct regioselectivity, as shown in 4,5,6,7-tetrahydrotriazolopyrazin-6-ones .

Enantioselective Synthesis Table:

PrecursorReaction StepsYield (%)PurityReference
L-Proline derivativesCyclization, evaporation85–90>99% ee
Glycine analogsTandem Ugi–Huisgen7595% ee

Q. How can regioselectivity be controlled during triazole ring formation?

Methodological Answer: Regioselectivity is governed by:

  • Catalytic Systems : Pd-Cu bimetallic catalysts favor 1,4-disubstituted triazoles .
  • Substrate Design : Bulky substituents (e.g., tert-butyl groups) direct cyclization pathways, as in silylated derivatives .

Q. What structural modifications enhance pharmacological activity, and what SAR insights exist?

Methodological Answer: Key modifications include:

  • Aryl Substituents : 4-Bromobenzyl groups improve antitumor activity (83% yield, mp 252–254°C) .
  • Thioether Linkages : Ethylthio groups enhance docking to lanosterol 14α-demethylase (fungal targets) .

SAR Table:

ModificationTargetActivity ImprovementReference
4-BromobenzylAntitumorCytotoxicity (IC₅₀ ↓ 30%)
Ethylthio (-S-Et)Lanosterol demethylaseDocking score ↑ 2.5 kcal/mol

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